Methyl 3,3-difluoropiperidine-4-carboxylate
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Overview
Description
Methyl 3,3-difluoropiperidine-4-carboxylate is a chemical compound with the molecular formula C7H12F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 3-position of the piperidine ring makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-difluoropiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoropiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Methyl 3,3-difluoropiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,3-difluoropiperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoropiperidine-4-carboxylate
- Methyl 3,3-dichloropiperidine-4-carboxylate
- Methyl 3,3-dibromopiperidine-4-carboxylate
Uniqueness
Methyl 3,3-difluoropiperidine-4-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C7H11F2NO2 |
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Molecular Weight |
179.16 g/mol |
IUPAC Name |
methyl 3,3-difluoropiperidine-4-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-6(11)5-2-3-10-4-7(5,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
UNPMSCOAQYZIJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNCC1(F)F |
Origin of Product |
United States |
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